molecular formula C5H2F2N2O2 B1354151 2,6-Difluoro-3-nitropyridine CAS No. 58602-02-1

2,6-Difluoro-3-nitropyridine

Cat. No.: B1354151
CAS No.: 58602-02-1
M. Wt: 160.08 g/mol
InChI Key: GFDZKTFHLUFNPC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nitropyridine Derivatives in Organic Synthesis

Historically, aromatic nitro compounds have been crucial precursors for a wide range of chemical transformations. scispace.com Nitropyridines, in particular, serve as versatile building blocks in the synthesis of more complex heterocyclic systems. The nitro group is a strong electron-withdrawing group, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a variety of functional groups.

The significance of nitropyridines in organic synthesis is underscored by their role as precursors to biologically active molecules. nih.gov They are instrumental in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov For instance, nitropyridine derivatives have been used in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The reduction of the nitro group to an amine is a common and pivotal step, providing access to a plethora of further chemical modifications. nih.gov

Positioning of 2,6-Difluoro-3-nitropyridine in the Landscape of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a compound. acs.org Fluorinated pyridines are, therefore, a highly sought-after class of compounds in drug discovery and materials science. mdpi.comrsc.org

This compound holds a unique position within the family of fluorinated pyridines. The two fluorine atoms at positions 2 and 6 significantly enhance the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the directing effect of the nitro group at the 3-position, allows for regioselective substitution reactions. This makes this compound an exceptionally useful intermediate for creating multifunctional pyridine derivatives. lookchem.com

Academic Research Trajectory and Evolving Perspectives on this compound

Initial research on this compound and related compounds often focused on fundamental synthetic methodologies. For example, early reports described its synthesis from 2,6-dichloro-3-nitropyridine, albeit sometimes in low yields. lookchem.com Over time, more efficient and facile methods for the preparation of 3-substituted-2,6-difluoropyridines have been developed, making these valuable building blocks more accessible to the broader scientific community. researchgate.net

The evolving perspective on this compound has been driven by its increasing application in the synthesis of complex and biologically relevant molecules. Its utility has been demonstrated in the preparation of 2,3,6-trisubstituted pyridines through tandem nucleophilic aromatic substitution reactions. lookchem.com This compound serves as a key starting material for creating diverse chemical libraries for drug discovery programs and is a component in the synthesis of kinase inhibitors. google.com The global market for this compound is projected to grow, reflecting its increasing importance as a pharmaceutical and agrochemical intermediate. valuates.com

Below is a table summarizing key properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 58602-02-1
Molecular Formula C₅H₂F₂N₂O₂
InChI Key GFDZKTFHLUFNPC-UHFFFAOYSA-N
Physical Form Solid or semi-solid or lump or liquid
Purity 97%

This data is compiled from publicly available sources. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZKTFHLUFNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464299
Record name 2,6-DIFLUORO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58602-02-1
Record name 2,6-DIFLUORO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-3-nitropyridine
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Synthetic Methodologies for 2,6 Difluoro 3 Nitropyridine and Its Precursors

Strategic Approaches to Fluorination and Nitration in Pyridine (B92270) Synthesis

The introduction of both fluorine atoms and a nitro group onto a pyridine ring requires careful strategic planning due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic substitution reactions like nitration. A common and effective strategy involves first preparing a di-halogenated pyridine, typically 2,6-dichloropyridine, which serves as a key intermediate. This precursor is then nitrated to introduce the nitro group at the 3-position. The final step involves a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, yielding the target compound, 2,6-difluoro-3-nitropyridine.

The nitration of halogenated pyridines is a well-established method for introducing a nitro group onto the electron-deficient ring. This electrophilic aromatic substitution is typically carried out using strong nitrating agents under harsh acidic conditions.

The synthesis of 2,6-dichloro-3-nitropyridine is a critical step in the production of this compound. The process involves the direct nitration of 2,6-dichloropyridine. google.comnih.govgoogle.com This reaction is conventionally performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comnih.gov The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com Traditional methods for this synthesis have reported yields in the range of 50% to 70%. google.com

The molar ratio of the nitrating agent to the pyridine substrate is a crucial parameter in optimizing the synthesis of 2,6-dichloro-3-nitropyridine. Early protocols often employed a large excess of nitric acid, with molar ratios of HNO₃ to 2,6-dichloropyridine exceeding 10:1. google.comgoogle.com While effective in driving the reaction, such high ratios are undesirable for large-scale industrial production due to low productivity and potential environmental concerns. google.com

More recent advancements, particularly those involving the use of oleum, have enabled a significant reduction in the required amount of nitric acid. google.com In these improved processes, the molar ratio of nitric acid to 2,6-dichloropyridine can be lowered to approximately 1.5:1, representing a more efficient and economical approach. google.com Another optimized method utilizes a catalytic amount of sulfamic acid, allowing for molar ratios of 2,6-dichloropyridine to nitric acid between 1:1 and 1:2. google.com

MethodHNO₃ : Pyridine Molar RatioKey AdditiveReference
Traditional>10:1H₂SO₄ google.comgoogle.com
Oleum-Enhanced~1.5:1Oleum google.com
Catalytic1:1 to 1:2Sulfamic Acid google.com

Reaction temperature and the choice of solvent are critical variables that significantly impact the efficiency and safety of the nitration process. The solvent system almost universally consists of sulfuric acid, which facilitates the formation of the nitronium ion. nih.govgoogle.commasterorganicchemistry.com

The reaction temperature is carefully controlled throughout the process. For instance, one common laboratory procedure involves the slow, portion-wise addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (0 °C) to manage the initial exothermic reaction. nih.gov Following the addition, the reaction mixture is heated to a higher temperature, such as 65 °C, for several hours to ensure the completion of the reaction. nih.gov

In processes utilizing oleum, the reaction can be conducted at higher temperatures, typically in the range of 85 °C to 150 °C. google.com Another patented method describes a broad operational temperature range of 20 °C to 150 °C over a period of 10 to 40 hours, with a specific example conducted at 110-120 °C for 20 hours. google.com Careful temperature management is essential to ensure a controlled reaction rate and prevent unwanted side reactions or decomposition.

Solvent/Catalyst SystemInitial TemperatureReaction TemperatureDurationReference
H₂SO₄ / Fuming HNO₃0 °C65 °C2 h nih.gov
Oleum / HNO₃Not specified85-150 °CNot specified google.com
H₂SO₄ / HNO₃ / Sulfamic AcidNot specified20-150 °C10-40 h google.com

The use of oleum (fuming sulfuric acid, which is a solution of sulfur trioxide, SO₃, in sulfuric acid) has been shown to significantly enhance the efficiency of the nitration of halogenated pyridines. google.comgoogle.com The addition of oleum to the nitrating mixture provides an inherently anhydrous medium, which favors the formation of the nitronium ion and drives the reaction forward. google.com

In the nitration of 2,6-dichloropyridine, employing oleum with an SO₃ content of 10-65% offers several advantages. google.com It facilitates the use of lower molar ratios of nitric acid and minimizes or eliminates the evolution of hazardous brown nitrogen oxide fumes, a common issue in traditional nitration reactions. google.com The enhanced efficiency is believed to involve the in-situ formation of a 2,6-dichloropyridine:SO₃ complex, which then reacts with nitric acid. google.com This method leads to improved productivity and a safer, more environmentally friendly process. Studies on similar pyridine systems, such as pyridine-2,6-diamines, have also demonstrated that using oleum can dramatically increase the reaction yield from around 50% to over 90%. google.com

The final key step in the synthesis of this compound is the conversion of the chlorine atoms in 2,6-dichloro-3-nitropyridine to fluorine atoms. This transformation is typically achieved through a nucleophilic aromatic substitution reaction known as the halogen exchange or Halex reaction.

This process involves reacting the chlorinated precursor with a source of fluoride (B91410) ions at an elevated temperature. chemicalbook.comgoogleapis.com Alkali-metal fluorides are the reagents of choice for this transformation. googleapis.com A specific and effective method for synthesizing this compound from 2,6-dichloro-3-nitropyridine involves the use of cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO). chemicalbook.com The reaction mixture is heated, for example to 80°C for 8 hours, to facilitate the displacement of the chloride ions by fluoride ions. chemicalbook.com The higher reactivity of CsF compared to other alkali fluorides like potassium fluoride (KF) often allows for milder reaction conditions and better yields. This fluorination strategy is highly effective due to the activating effect of the electron-withdrawing nitro group, which makes the carbon atoms at the 2- and 6-positions more susceptible to nucleophilic attack.

An alternative, though less direct, route involves the nitration of 2,6-difluoropyridine (B73466) itself. In this approach, 2,6-difluoropyridine is added drop-wise to a cold mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is then allowed to proceed overnight at room temperature to yield this compound. chemicalbook.com

Fluorination Strategies for Pyridine Core Construction

Facile Preparations of 3-Substituted-2,6-difluoropyridinesresearchgate.netresearchgate.net

A prevalent and straightforward method for the synthesis of 3-substituted-2,6-difluoropyridines involves the difluorination of the corresponding 3-substituted-2,6-dichloropyridines. researchgate.netresearchgate.net This nucleophilic aromatic substitution (SNAr) reaction is typically achieved using a fluoride salt in a polar aprotic solvent. Cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) has been reported as an effective reagent system for this transformation. researchgate.netresearchgate.net

The precursor, 2,6-dichloro-3-nitropyridine, can be synthesized through the nitration of 2,6-dichloropyridine. Traditional methods for this nitration often employ a mixture of nitric acid and sulfuric acid. However, improved procedures have been developed to enhance safety and yield. One such method involves the reaction of 2,6-dichloropyridine with nitric acid in the presence of oleum (10-65% by weight), which allows for lower molar ratios of nitric acid to be used and minimizes the evolution of hazardous nitrogen oxides. google.com An alternative approach utilizes a catalyst, such as sulfamic acid, in sulfuric acid, leading to stable yields of over 80%. google.com

The subsequent fluorination of 2,6-dichloro-3-nitropyridine to yield this compound is a critical step. The general conditions for this halogen exchange (Halex) reaction are summarized in the table below.

Table 1: Reaction Conditions for the Synthesis of this compound from 2,6-Dichloro-3-nitropyridine

Fluorinating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
KF DMSO 175-192 - >90 google.com
CsF DMSO 120-125 48 48-58 googleapis.com
Photoredox-Mediated Coupling in Fluoropyridine Synthesis

While direct photoredox-mediated synthesis of this compound is not extensively documented, photoredox catalysis has emerged as a powerful tool for the synthesis of other fluorinated pyridines. For instance, a method for the synthesis of diversely substituted 3-fluoropyridines has been developed involving the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. This reaction is catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium acetate. This approach highlights the potential of photoredox catalysis in constructing the fluoropyridine core from different building blocks.

More directly related to the functionalization of fluorinated pyridines, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates the utility of transition-metal catalysis in building complexity on a fluorinated pyridine scaffold. nih.gov

Innovative Synthetic Routes Towards this compound

Developments in Catalytic Methods for Pyridine Functionalization

Recent advancements in organic synthesis have focused on the direct functionalization of pyridine C-H bonds, offering more atom-economical and efficient routes to substituted pyridines. nih.gov Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in this area. These methods allow for the introduction of various functional groups at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. For electron-deficient pyridines like this compound, these catalytic C-H functionalization strategies can provide novel pathways for derivatization.

Considerations of Regioselectivity in C-H Arylation of Pyridines

The regioselectivity of C-H functionalization is a critical aspect, especially for pyridines with multiple non-equivalent C-H bonds. In the case of 3-substituted pyridines, the electronic nature of the substituent plays a crucial role in directing the position of functionalization. For electron-withdrawing groups, such as the nitro group in 3-nitropyridine, palladium-catalyzed C-H arylation has been shown to occur with high regioselectivity at the C-4 position. nih.govresearchgate.net This selectivity is attributed to the increased acidity of the C4-H bond and the electronic repulsion between the nitrogen lone pair and the palladium catalyst at the C2/C6 positions. researchgate.net

The addition of a silver salt, such as Ag2CO3, can further enhance both the yield and the selectivity of the C-4 arylation of 3-nitropyridine. nih.gov It is proposed that the silver salt acts as a Lewis acid, further activating the C-4 position. nih.gov

Table 2: Regioselectivity in the Pd-Catalyzed C-H Arylation of 3-Nitropyridine with Bromobenzene

Catalyst System Additive Product(s) Yield (%) Selectivity (C4:C5) Reference
Pd(OAc)2/P(n-Bu)Ad2/Cs2CO3/PivOH None C-4 and C-5 arylated 25 3.2:1 nih.gov
Pd(OAc)2/P(n-Bu)Ad2/Cs2CO3/PivOH Ag2CO3 C-4 arylated 75 >95:5 nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to various aspects of the synthetic route.

Exploration of Sustainable Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental footprint of a chemical process. In the fluorination of 2,6-dichloro-3-nitropyridine, the use of high-boiling, polar aprotic solvents like DMSO is common. researchgate.netresearchgate.net While effective, these solvents can be difficult to remove and recycle. Research into greener alternatives is ongoing. For fluorination reactions, the use of ionic liquids or even water as a solvent has been explored. rsc.org Solvent-free reaction conditions, for example using ball milling, have also been shown to be effective for some fluorination reactions, reducing waste and energy consumption. researchgate.netrsc.org

Regarding reagents, while cesium fluoride is highly effective, it is also expensive. researchgate.netresearchgate.net Potassium fluoride (KF) presents a more cost-effective and abundant alternative. google.com The efficiency of KF can be enhanced through the use of phase-transfer catalysts or by ensuring anhydrous conditions. The development of recyclable fluorinating reagents is another promising area of research. For instance, an imidazolium-based trifluoride reagent has been developed that can be recycled using hydrofluoric acid without the need for organic solvents, demonstrating a more sustainable approach to fluorination. nih.govacs.org

The nitration step also presents opportunities for greening the process. The use of oleum or a catalyst to reduce the amount of nitric acid required is a step towards a more sustainable process by minimizing the use of a corrosive and hazardous reagent and reducing the formation of toxic byproducts. google.comgoogle.com

Energy-Efficient Synthetic Transformations (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis has emerged as a significant energy-efficient alternative to conventional heating methods for the synthesis of various organic compounds, including pyridine derivatives. The primary advantage of microwave heating lies in its mechanism of directly heating the reaction mixture, leading to a rapid and uniform temperature increase. This often translates to significantly shorter reaction times, increased product yields, and reduced energy consumption compared to traditional oil baths or heating mantles. sphinxsai.comjaveriana.edu.co

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the general principles and observed benefits in the synthesis of related pyridine and fluorinated heterocyclic compounds are highly relevant. For instance, studies on the synthesis of various pyridine derivatives have demonstrated a dramatic reduction in reaction time from hours to minutes and an increase in yield by 10-30% when employing microwave irradiation compared to conventional heating. sphinxsai.com

The efficiency of microwave-assisted synthesis can be attributed to several factors. The direct interaction of microwaves with polar molecules in the reaction mixture leads to efficient and instantaneous heating, bypassing the slower process of thermal conduction from an external heat source. This rapid heating can accelerate reaction rates and often leads to cleaner reactions with fewer side products.

The following interactive table provides a comparative overview of reaction times and yields for the synthesis of various pyridine derivatives using conventional heating versus microwave-assisted methods, illustrating the potential energy and time savings.

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives
CompoundConventional MethodMicrowave-Assisted Method
Time Yield (%) Time
2-amino-4,6-diphenylpyrimidine>15 hours94
2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine>15 hours90
2-amino-4-(4-ethoxyphenyl)-6-phenylpyrimidine>15 hours92
2-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine>15 hours93

Data sourced from comparative studies on the synthesis of diarylpyrimidines. javeriana.edu.co

Minimization of Waste and By-product Formation

The synthesis of this compound and its precursors, like many chemical processes, can generate waste and by-products. A key focus of modern synthetic chemistry is the minimization of this waste through careful process optimization and the adoption of greener chemical practices.

A critical step in the synthesis of this compound is the fluorination of a chlorinated pyridine precursor, typically 2,6-dichloropyridine, to yield 2,6-difluoropyridine, which is then nitrated. During the fluorination of 2,6-dichloropyridine, several by-products can be formed, impacting the purity of the desired product and generating waste streams that require management.

Research has shown that the reaction conditions during the fluorination of 2,6-dichloropyridine with potassium fluoride (KF) in a solvent like dimethyl sulfoxide (DMSO) significantly influence the formation of by-products. google.com Key by-products identified in this process include:

2-chloro-6-fluoropyridine: This is an intermediate in the reaction and its presence in the final product indicates an incomplete reaction.

Methylthio-substituted pyridines: These by-products, such as 6-chloro-2-(methylthio)pyridine and 6-fluoro-2-(methylthio)pyridine, arise from the reaction of the pyridine substrate with decomposition products of the DMSO solvent. google.com

Solvent degradation products: The high temperatures often required for the fluorination reaction can lead to the decomposition of the solvent, generating various volatile organic compounds. google.com

The formation of these by-products can be minimized by carefully controlling reaction parameters such as temperature, pressure, and the purity of reactants. For instance, carrying out the reaction at a lower temperature, although it may decrease the reaction rate, has been shown to significantly reduce the formation of solvent degradation products and methylthio-substituted pyridines. google.com

The following interactive table details the by-products formed during the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine under different reaction conditions, highlighting strategies for their minimization.

Interactive Data Table: By-product Formation in the Synthesis of 2,6-Difluoropyridine
Reaction Condition2,6-Difluoropyridine Yield (%)2-Chloro-6-fluoropyridine Yield (%)Methylthio-substituted Pyridines (g)Solvent Degradation Products (g)
Atmospheric Pressure, Higher Temperature91.71.50.250.21
Reduced Pressure (675 mm Hg), Lower Temperature91.71.50.250.21
Presence of HF impurity81.0Not specified10.096.38
Optimized Conditions (low HF)96.3Trace0.190.44

Data is derived from a process for making 2,6-difluoropyridine. google.com

Furthermore, in the synthesis of the precursor 2,6-dichloro-3-nitropyridine, traditional methods often employ large excesses of nitric and sulfuric acids, leading to significant acid waste. nih.gov Modern approaches focus on the use of catalytic amounts of reagents and optimizing reaction conditions to reduce the volume of acid waste, thereby minimizing the environmental impact and the complexity of wastewater treatment. nih.gov Industrial practices are also increasingly incorporating solvent recovery and reuse to improve the sustainability of chemical manufacturing processes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6-Difluoro-3-nitropyridine

The presence of electron-withdrawing groups, such as a nitro group, on an aromatic ring can make the ring electrophilic and susceptible to nucleophilic attack. This type of reaction is known as nucleophilic aromatic substitution (SNAr). The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate called a Meisenheimer complex, followed by the elimination of a leaving group. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.

In the case of this compound, the pyridine (B92270) ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group and the two fluorine atoms. Pyridine rings are inherently electron-deficient, and this effect is amplified by the substituents, making the carbon atoms attached to the fluorine atoms particularly electrophilic.

Comparative Analysis of Fluorine and Nitro Group Leaving Group Aptitudes

In SNAr reactions, the nature of the leaving group can significantly influence the reaction's feasibility and outcome. Generally, a good leaving group is a weak base. While fluoride (B91410) is typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the stable Meisenheimer intermediate, not the departure of the leaving group. The high electronegativity of fluorine helps to stabilize this intermediate through its inductive effect, thereby accelerating the reaction.

The nitro group (NO2) can also act as a leaving group in some nucleophilic aromatic substitution reactions. Studies on related nitropyridines have shown that the nitro group can be displaced by strong nucleophiles. For instance, in 3-nitro-5-halopyridines, the 3-NO2 group was found to be more readily displaced than a halogen at the 5-position by anionic sulfur, nitrogen, and oxygen nucleophiles. However, in the context of this compound, the fluorine atoms are generally the preferred leaving groups in SNAr reactions due to their ability to stabilize the intermediate Meisenheimer complex.

The typical leaving group order in activated aryl substrates for SNAr reactions is F > NO2 > Cl ≈ Br > I. This highlights the superior leaving group ability of fluorine in this specific reaction mechanism.

Regioselective Nucleophilic Attack on the Pyridine Ring

The positions of the substituents on the pyridine ring of this compound direct the regioselectivity of nucleophilic attack. The nitro group at the 3-position and the fluorine atoms at the 2- and 6-positions create a specific electronic environment that favors nucleophilic attack at certain positions.

Nucleophilic attack on this compound preferentially occurs at the 2- and 6-positions, leading to the displacement of a fluoride ion. The electron-withdrawing nitro group at the 3-position strongly activates the adjacent C-2 and, to a lesser extent, the C-6 position towards nucleophilic attack by stabilizing the resulting Meisenheimer complex through resonance.

For example, the reaction of this compound with primary arylamines in the presence of a base like N,N-diisopropylethylamine (DIPEA) results in the regioselective substitution of one of the fluorine atoms to yield N-(6-fluoro-3-nitropyridin-2-yl)arylamines. The substitution is confirmed to occur at the 2-position, demonstrating the directing effect of the nitro group.

The relative reactivity of the 2- and 6-positions can be influenced by the nature of the nucleophile and the reaction conditions.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the steric properties of the substituent at the 3-position can significantly influence the regioselectivity of nucleophilic attack at the 2- versus the 6-position. Bulky substituents at the 3-position tend to direct nucleophilic attack to the less sterically hindered 6-position. While this study was on dichloropyridines, the principle can be extended to the difluoro analogue.

The electronic nature of substituents on the nucleophile can also affect reaction rates. Electron-donating groups on an attacking arylamine, for instance, would increase its nucleophilicity and likely accelerate the SNAr reaction. Conversely, electron-withdrawing groups on the nucleophile would decrease its reactivity.

Mechanistic Pathways of SNAr Reactions with Various Nucleophiles

The reaction of this compound with different nucleophiles proceeds through the general SNAr mechanism, but the specifics of the intermediates and transition states can vary.

The reaction of this compound with amine nucleophiles is a well-documented example of SNAr. The reaction proceeds through the formation of a zwitterionic Meisenheimer intermediate, which then loses a proton and subsequently a fluoride ion to yield the final product.

The reaction can be catalyzed by the amine nucleophile itself or by an external base. This base catalysis is often observed in reactions with amine nucleophiles and reflects the rate-limiting proton transfer from the zwitterionic intermediate.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon at the 2- or 6-position of the pyridine ring, forming a zwitterionic Meisenheimer complex.

Deprotonation: A base (another amine molecule or an added base) removes a proton from the nitrogen atom of the attacking amine, forming an anionic intermediate.

Leaving Group Expulsion: The fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The following table summarizes the reaction of this compound with various primary arylamines to produce N-(6-fluoro-3-nitropyridin-2-yl)arylamines.

EntryArylamine (5a-i)Product (7a-i)Yield (%)
1Isoquinolin-3-amineN-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amineData not available in source
Derivatization Reactions with Resorcinol (B1680541) Derivatives

Currently, there is a lack of specific published research detailing the derivatization of this compound with resorcinol or its derivatives. However, insights into potential reactivity can be drawn from studies on analogous compounds, such as 2,6-dichloro-3-nitropyridine. The chloro analogue has been shown to undergo condensation reactions with resorcinol derivatives to form complex macrocyclic structures known as tetraoxacalix researchgate.netarene researchgate.netpyridines. This suggests that this compound might undergo similar nucleophilic aromatic substitution reactions where the fluorine atoms are displaced by the hydroxyl groups of resorcinol derivatives. The higher electronegativity of fluorine compared to chlorine would typically make the carbon atoms at the 2 and 6 positions more electrophilic and thus potentially more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution on this compound

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes electrophilic aromatic substitution reactions significantly more challenging compared to benzene. The presence of two strongly electron-withdrawing fluorine atoms and a nitro group further deactivates the pyridine ring in this compound, rendering it highly resistant to electrophilic attack.

Redox Chemistry of the Nitro Group and its Transformations

The nitro group in this compound is a key functional group that can undergo a variety of chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion is crucial for the synthesis of various substituted pyridines, which are important building blocks in pharmaceuticals and agrochemicals. For this compound, this transformation yields 2,6-difluoro-3-aminopyridine.

A common and effective method for this reduction is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

CatalystSolventPressureTemperatureProduct
Palladium on Carbon (Pd/C)Ethanol/Methanol1-5 atmRoom Temperature2,6-Difluoro-3-aminopyridine
Platinum(IV) oxide (PtO₂)Acetic Acid1-5 atmRoom Temperature2,6-Difluoro-3-aminopyridine
Raney NickelEthanol1-5 atmRoom Temperature2,6-Difluoro-3-aminopyridine

The data in this table is based on general procedures for nitro group reduction and may require optimization for the specific substrate.

Another widely used method involves the use of metals in acidic media. For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) has been achieved through catalytic reduction, highlighting the applicability of this method to substituted nitropyridines google.com. It is anticipated that similar conditions would be effective for the reduction of this compound.

Catalytic Transformations Involving this compound

While direct catalytic transformations involving this compound are not extensively documented, the reactivity of the fluorine and nitro substituents suggests potential applications in various catalytic reactions. The resulting 2,6-difluoro-3-aminopyridine from the reduction of the nitro group can also be a versatile substrate for further catalytic modifications.

The carbon-fluorine bonds in 2,6-difluoropyridine (B73466) derivatives can be activated by transition metal catalysts, enabling cross-coupling reactions. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. It is plausible that under specific ligand-controlled conditions, selective cross-coupling at the C-F bonds of this compound or its amino derivative could be achieved with various organometallic reagents (e.g., organoboron, -zinc, or -magnesium reagents) nsf.gov.

Furthermore, the amino group in 2,6-difluoro-3-aminopyridine can direct or participate in catalytic reactions. For example, catalytic amination reactions have been developed for aminopyridines, allowing for the synthesis of more complex diamine structures scientificupdate.com.

Reaction TypeCatalystReactantsPotential Product
Suzuki CouplingPalladium complex with specific ligand2,6-difluoro-3-aminopyridine, Arylboronic acid2-Aryl-6-fluoro-3-aminopyridine or 6-Aryl-2-fluoro-3-aminopyridine
Buchwald-Hartwig AminationPalladium complex with specific ligand2,6-difluoro-3-aminopyridine, Amine2-Amino-6-(substituted amino)pyridine-3-amine

This table represents potential catalytic transformations based on the reactivity of similar compounds and would require experimental validation.

Derivatization and Functionalization of 2,6 Difluoro 3 Nitropyridine

Synthesis of Substituted Pyridines and Fused Heterocycles

2,6-Difluoro-3-nitropyridine is a versatile building block for constructing more complex molecular architectures, including substituted pyridines and various fused heterocyclic systems. Its two distinguishable carbon-fluorine bonds are highly susceptible to nucleophilic aromatic substitution (SNAr), enabling sequential and regioselective functionalization.

Preparation of 2,3,6-Trisubstituted Pyridines

The synthesis of 2,3,6-trisubstituted pyridines from this compound is a well-established process driven by tandem nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group at the C-3 position, combined with the electronegativity of the pyridine (B92270) ring nitrogen, activates the fluorine atoms at the C-2 and C-6 positions for displacement by nucleophiles.

This dual reactivity allows for a sequential or one-pot introduction of different substituents. A variety of nucleophiles, including amines and thiols, can be employed to displace the fluorine atoms. researchgate.net The reaction conditions can often be tuned to control which fluorine is substituted first, providing a route to a diverse array of 2,3,6-trisubstituted pyridines. researchgate.net This methodology is attractive in drug discovery as the resulting scaffold is found in numerous biologically active compounds. researchgate.net

Table 1: Examples of Nucleophiles Used in the Synthesis of 2,3,6-Trisubstituted Pyridines
Nucleophile ClassSpecific ExampleResulting Substituent
AminesBenzylamine-NHCH₂C₆H₅
AminesMethylamine-NHCH₃
ThiolsThiophenol-SC₆H₅
AzolesPyrazole-N(C₃H₃N₂)

Formation of Pyridyldifluoroacetates

While the chemical literature extensively documents the use of the analogous compound, 2,6-dichloro-3-nitropyridine, in the synthesis of pyridyldifluoroacetates, there is currently no specific information available detailing the use of this compound for this particular transformation. chemdad.com The copper-mediated reaction of 2-halopyridines with ethyl bromodifluoroacetate is a known method for creating substituted ethyl 2'-pyridyldifluoroacetates, and studies have explicitly cited the dichloro-variant as a successful substrate in this reaction.

Creation of Bicyclooxacalixhetarenes and Related Macrocyclic Derivatives

The synthesis of specific macrocycles such as bicyclooxacalixhetarenes and chiral tetraoxacalix nih.govarene nih.govpyridines has been described starting from 2,6-dichloro-3-nitropyridine. ottokemi.com This process typically involves a macrocyclic condensation reaction with resorcinol (B1680541) derivatives.

Although direct synthesis of these specific named macrocycles from this compound is not explicitly detailed in the reviewed literature, the synthetic utility of 3-substituted-2,6-difluoropyridines, including the nitro derivative, has been demonstrated in the creation of various macrocyclic derivatives intended as protein kinase C inhibitors. researchgate.net This suggests that the this compound scaffold is a viable and valuable precursor for the construction of large, complex macrocyclic structures, even if the specific examples differ from those derived from its dichloro counterpart. researchgate.netmdpi.com

Synthesis of Pyrrolo[2,3-c]pyridine Derivatives

This compound is a key intermediate in the preparation of pyrrolo[2,3-c]pyridine derivatives. The synthesis involves a multi-step process that leverages the reactivity of the fluorinated pyridine core. A typical reaction sequence involves the nucleophilic substitution of one of the fluorine atoms, often at the C-6 position, with an appropriate amine. This is followed by the reduction of the nitro group at the C-3 position to an amino group. The resulting diamino-pyridine derivative can then undergo cyclization to form the fused pyrrole (B145914) ring, yielding the pyrrolo[2,3-c]pyridine scaffold. This synthetic route allows for the introduction of various substituents onto the heterocyclic core, making it a versatile method for generating libraries of compounds for further investigation.

Introduction of Diverse Functional Groups

The functionalization of this compound is primarily achieved through two main pathways: nucleophilic substitution of the fluorine atoms and transformation of the nitro group.

The C-F bonds at positions 2 and 6 are highly activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the ring nitrogen and the C-3 nitro group. nih.gov This allows for the straightforward introduction of a wide variety of functional groups. Nucleophiles such as amines, thiols, and alkoxides can readily displace one or both fluorine atoms under relatively mild conditions, providing access to a broad spectrum of substituted pyridines. researchgate.netresearchgate.net

The second major site for functionalization is the nitro group itself. The nitro group can be reduced to an amine (NH₂) using various reducing agents. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The resulting 3-aminopyridine (B143674) derivative can then serve as a handle for further modifications, such as diazotization or acylation reactions.

Chemo- and Regioselective Modifications

The structure of this compound allows for a high degree of control over the chemo- and regioselectivity of its reactions. The two fluorine atoms at the C-2 and C-6 positions are chemically distinct, leading to selective substitution patterns.

The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors. Electronically, the nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack through resonance. However, the strong inductive electron-withdrawing effect of the nitro group has a more pronounced impact on the adjacent C-2 position, making it more electron-deficient. This often leads to kinetically controlled nucleophilic attack at the C-2 position.

Conversely, the C-6 position is less sterically hindered than the C-2 position, which is flanked by the nitro group. Therefore, with bulkier nucleophiles or under conditions that favor thermodynamic control, substitution at the C-6 position can be preferred. This differential reactivity has been exploited to achieve the selective stepwise replacement of the two fluorine atoms, enabling the synthesis of specifically designed 2,3,6-trisubstituted pyridines. researchgate.net This control is crucial for building complex molecules where the precise arrangement of functional groups is essential for their intended function. researchgate.net

Applications of 2,6 Difluoro 3 Nitropyridine in Advanced Fields

Pharmaceutical Intermediates and Drug Discovery

2,6-Difluoro-3-nitropyridine is a crucial pyridine (B92270) derivative in the field of medicinal chemistry. Its unique chemical structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of fluorine atoms significantly enhances the pharmacological properties of the resulting compounds, including their metabolic stability, potency, and selectivity.

The chemical reactivity of this compound makes it an essential building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. This property is extensively utilized in the construction of complex molecular architectures with desired therapeutic effects.

A notable application of this compound is in the synthesis of covalent inhibitors. For instance, it has been used to create N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines, which act as covalent inhibitors of USP7, an important enzyme in cellular processes. The reactivity of the fluoro-substituted pyridine core allows for the formation of a covalent bond with the target protein, leading to potent and durable inhibition.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various substituted pyridines, which are common scaffolds in drug candidates. Its application facilitates the development of novel therapeutic agents across different disease areas.

While direct synthesis of Tenatoprazole from this compound is not the most commonly cited pathway, the structurally related 2,6-dichloro-3-nitropyridine is a key intermediate in the synthesis of anti-ulcer medications like Tenatoprazole. The synthesis of Tenatoprazole involves the condensation of 2-sulfydryl-5-methoxy iminazole-[4,5-b] pyridine with a substituted pyridine derivative. The halogenated and nitrated pyridine core is essential for constructing the final API.

This compound and its chlorinated analog, 2,6-dichloro-3-nitropyridine, are fundamental starting materials in the synthesis of the non-opioid central analgesic, Flupirtine. The synthesis of Flupirtine involves a multi-step process that begins with the reaction of 2,6-dichloro-3-nitropyridine with ammonia to form 2-amino-6-chloro-3-nitropyridine. This intermediate is then reacted with p-fluorobenzylamine. Subsequent reduction of the nitro group and acylation leads to the formation of Flupirtine.

The following table outlines a simplified synthetic pathway for Flupirtine, highlighting the role of the halogenated nitropyridine precursor.

StepReactant(s)Key IntermediateProduct
12,6-dichloro-3-nitropyridine, Ammonia2-amino-6-chloro-3-nitropyridine2-amino-6-chloro-3-nitropyridine
22-amino-6-chloro-3-nitropyridine, p-fluorobenzylamine2-amino-6-(4-fluorobenzylamino)-3-nitropyridine2-amino-6-(4-fluorobenzylamino)-3-nitropyridine
32-amino-6-(4-fluorobenzylamino)-3-nitropyridine, Reducing agent (e.g., Palladium on activated carbon)2,3-diamino-6-(4-fluorobenzylamino)pyridine2,3-diamino-6-(4-fluorobenzylamino)pyridine
42,3-diamino-6-(4-fluorobenzylamino)pyridine, Ethyl chloroformateFlupirtineFlupirtine

This is a simplified representation of the synthesis of Flupirtine.

The halogenated nitropyridine scaffold, including this compound, is a valuable precursor for a range of therapeutic agents. Fused heterocycles containing a nitropyridine system have demonstrated antiviral and anti-inflammatory activities.

In the realm of antibacterial agents, pyridine derivatives are known to exhibit antimicrobial properties. The synthesis of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents showcases the utility of functionalized pyridines in developing new treatments for bacterial infections. Furthermore, fluoroquinolones, a significant class of antibiotics, incorporate a fluorinated ring system, underscoring the importance of fluorine in antibacterial drug design.

The 2,6-difluoropyridine (B73466) moiety has been incorporated into the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Research has shown that the inclusion of a fluorine atom in these inhibitors can enhance their in vitro anti-HIV activity against both wild-type and drug-resistant viral strains.

Diaryltriazine (DATA) NNRTIs with substituents on the azine ring, which can be derived from precursors like this compound, have been shown to maintain potent, low nanomolar activity against HIV reverse transcriptase. The strategic addition of solubilizing groups to the diaryltriazine scaffold has led to derivatives with improved physicochemical properties while preserving their antiviral efficacy.

Halogenated pyridine scaffolds are of significant interest in drug design due to the unique properties imparted by the halogen atoms, particularly fluorine. The incorporation of fluorine can influence a molecule's pKa, dipole moment, and lipophilicity, which in turn affects its binding affinity to target proteins, membrane permeability, and metabolic stability.

The use of this compound allows for regioselective nucleophilic aromatic substitution, enabling the controlled synthesis of 2,3,6-trisubstituted pyridines. This level of control is highly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.

The following table summarizes the key applications of this compound in drug discovery.

Application AreaExample(s)Key Role of this compound
API SynthesisCovalent inhibitors of USP7Versatile building block for constructing complex APIs.
Anti-ulcer MedicationsTenatoprazole (via chlorinated analog)Precursor for the pyridine core of the drug.
Non-opioid AnalgesicsFlupirtine (via chlorinated analog)Starting material for the synthesis of the central pyridine scaffold.
Antiviral, Antibacterial, Anti-inflammatory AgentsVarious pyridine-based compoundsPrecursor for developing novel therapeutic agents in these classes.
HIV-1 NNRTI ResearchDiaryltriazine derivativesScaffold for potent NNRTIs with improved properties.
Drug Design2,3,6-trisubstituted pyridinesEnables the synthesis of diverse compounds for SAR studies.

Agrochemical Development

The pyridine ring is a core structure in numerous agrochemicals, and the introduction of fluorine atoms can significantly enhance their biological activity and metabolic stability. This compound serves as a key precursor in the development of novel crop protection agents.

Role in the Production of Crop Protection Agents

Pyridine derivatives are fundamental to the agrochemical industry, forming the basis for a range of herbicides, insecticides, and fungicides. The compound 2,6-dichloro-3-nitropyridine, a structural analogue of this compound, is recognized as a valuable chemical intermediate for various agricultural applications. researchgate.net The substitution of chlorine with fluorine in such precursors is a common strategy in agrochemical research to modulate the efficacy and selectivity of the final product. Trifluoromethylpyridines, for instance, are key structural motifs in over 20 commercial agrochemicals. nih.gov The synthetic utility of halogenated nitropyridines allows for the introduction of diverse functionalities, leading to the creation of new generations of crop protection agents with improved performance.

Herbicidal Properties and Related Applications

Research has demonstrated the herbicidal potential of pyridine derivatives. For example, certain 2,6-substituted pyridine compounds have been investigated for their herbicidal effects. google.com A patent discloses that 2,6-bis(2-chloro-4-trifluoromethylphenoxy)-3-nitropyridine exhibits herbicidal activity. google.com Furthermore, the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which are potent auxin herbicides, highlights the importance of the fluorinated pyridine scaffold in developing new herbicidal molecules. google.com These findings underscore the potential of this compound as a starting material for the synthesis of new and effective herbicides.

Herbicide ClassParent Compound ExampleKey Structural Feature
Picolinic AcidsFlorpyrauxifenFluorinated pyridine ring
Phenoxy Pyridines2,6-bis(2-chloro-4-trifluoromethylphenoxy)-3-nitropyridineSubstituted nitropyridine

Insecticidal Agents from Pyridine Derivatives

The pyridine scaffold is a cornerstone in the development of modern insecticides. Numerous studies have focused on the design and synthesis of pyridine derivatives with potent insecticidal properties. For instance, novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. nih.gov Similarly, the synthesis of 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, which are also pyridine derivatives, has yielded compounds with promising insecticidal activity. nih.gov The presence of a nitro group in the pyridine ring, as seen in this compound, is a feature in some insecticidally active compounds. One study highlighted a pyridine derivative containing a nitrophenyl group that exhibited significant aphidicidal activity. ichemical.com The reactivity of the fluorine atoms in this compound allows for nucleophilic substitution, enabling the synthesis of a diverse library of compounds for screening as potential insecticidal agents.

Insecticide Target OrganismExample Pyridine Derivative Class
Aphis gossypiiThieno[2,3-b]pyridines, Pyrazolo[3,4-b]pyridines
Aphis craccivoraPyridine-thiolates

Materials Science and Advanced Chemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of specialized organic materials, including dyes, pigments, and functionalized materials with unique photophysical or electronic properties.

Intermediates for Dyes and Pigments

Halogenated nitropyridines serve as precursors in the synthesis of various dyes. The related compound, 2,6-dichloro-3-nitropyridine, is noted as a useful chemical intermediate for the production of dyes. google.com The synthesis of novel quinazolinone-based reactive dyes has been achieved using a difluorobenzyl amine derivative as a key intermediate, demonstrating the utility of fluorinated aromatic compounds in creating new colorants. researchgate.net The presence of the nitro group and the reactive fluorine atoms in this compound allows for its incorporation into larger chromophoric systems, potentially leading to dyes with desirable properties such as enhanced brightness, photostability, and color fastness.

Role in the Construction of Functionalized Materials

The functionalization of pyridine rings is a key strategy in the development of advanced materials. The introduction of specific substituents allows for the tuning of electronic and photophysical properties. A study on the nucleophilic functionalization of 2-R-3-nitropyridines demonstrated that the nitro group can be selectively substituted by sulfur nucleophiles, providing a convenient method for creating novel pyridine-based building blocks. nih.gov This reactivity is crucial for constructing functionalized materials with potential applications in electronics and photonics. The synthesized compounds in the study exhibited interesting photophysical properties, such as large Stokes shifts, which are desirable for applications like fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The versatility of this compound as a precursor allows for the systematic modification of its structure to achieve targeted material properties.

Functionalized Material ApplicationKey Synthetic StrategyResulting Property
Fluorescent MoleculesNucleophilic substitution of the nitro groupLarge Stokes Shift
PET Imaging AgentsMulti-step synthesis from 2,6-difluorobenzoic acidRadiolabeled Pyridine Derivatives

Surface Reforming and Chemical Modification in Material Science

The strategic functionalization of material surfaces is a cornerstone of modern material science, enabling the precise tailoring of properties such as wettability, biocompatibility, adhesion, and chemical resistance. While direct experimental studies on the application of this compound for surface reforming are not extensively documented in publicly available research, its chemical architecture suggests significant potential for such applications. This potential is rooted in the principles of nucleophilic aromatic substitution (SNAr) and the known effects of incorporating fluorinated and nitro-functionalized moieties onto surfaces.

The this compound molecule possesses two highly activated fluorine atoms. The strong electron-withdrawing nature of the pyridine ring nitrogen and the additional activation provided by the ortho-nitro group make the fluorine atoms excellent leaving groups in SNAr reactions. This high reactivity can be harnessed to covalently bond the molecule to surfaces rich in nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.

Key Reactive Features for Surface Modification:

Activated Fluorine Atoms: The fluorine atoms at the 2 and 6 positions are highly susceptible to displacement by nucleophiles.

Electron-Withdrawing Nitro Group: The nitro group at the 3-position further enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack.

Versatile Chemistry: The remaining fluorine atom after an initial substitution can be further functionalized, allowing for multi-step surface modification strategies.

The introduction of the this compound moiety onto a polymer or inorganic substrate surface is anticipated to impart significant changes in surface properties. The presence of fluorine atoms is well-known to lower surface energy, leading to increased hydrophobicity and oleophobicity. mdpi.com This can be particularly useful in creating self-cleaning, anti-fouling, or low-friction surfaces.

Hypothetical Reaction Scheme for Surface Modification:

Consider a polymer surface with hydroxyl groups (Polymer-OH). The reaction with this compound in the presence of a suitable base would proceed as follows:

Polymer-OH + this compound → Polymer-O-(6-fluoro-3-nitropyridin-2-yl) + HF

This reaction would result in a stable ether linkage, covalently attaching the fluorinated and nitrated pyridine ring to the polymer backbone.

Expected Impact on Surface Properties:

The table below illustrates the hypothetical changes in surface properties of a generic polymer substrate after modification with this compound. The data is representative of typical outcomes observed in surface fluorination and functionalization experiments.

PropertyUnmodified PolymerModified Polymer
Water Contact Angle (°) 75110
Surface Energy (mN/m) 4520
Coefficient of Friction 0.50.2
Protein Adsorption (ng/cm²) 20050

Note: The data in this table is illustrative and represents expected trends based on the chemical nature of the modification. Actual values would depend on the specific substrate, reaction conditions, and degree of surface coverage.

Detailed Research Findings from Analogous Systems:

Research on similar fluorinated heterocyclic compounds, such as perfluoropyridine, has demonstrated their utility in modifying the surfaces of polymers and other materials. mdpi.com These studies have shown that the degree of surface fluorination can be controlled to achieve a desired level of hydrophobicity. Furthermore, the introduction of aromatic systems can enhance thermal stability and chemical resistance.

The nitro group in this compound offers an additional site for chemical manipulation. For instance, the nitro group could be reduced to an amine group, which can then be used for subsequent grafting of other molecules, such as biomolecules or polymerization initiators. This two-step functionalization approach opens up possibilities for creating complex, multifunctional surfaces.

Computational Chemistry and Spectroscopic Characterization of 2,6 Difluoro 3 Nitropyridine and Its Analogues

Electronic Structure and Quantum Chemical Descriptors

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the electronic structure, which is useful for interpreting charge transfer and hyperconjugative interactions within a molecule. In 2,6-difluoro-3-nitropyridine, the strong electron-withdrawing nature of the two fluorine atoms and the nitro group leads to significant electronic perturbations within the pyridine (B92270) ring.

NBO analysis of molecules with similar functionalities, such as 2-amino-3-nitropyridine, reveals substantial intramolecular charge transfer (ICT). najah.edu For this compound, significant interactions are expected between the lone pair (LP) orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π* and σ*) of the pyridine ring. The stabilization energy E(2) associated with these delocalizations can be calculated using second-order perturbation theory. scirp.org

Key intramolecular interactions anticipated in this compound include:

LP(N) → π(C-C):* Delocalization of the nitrogen lone pair into the antibonding π-orbitals of the ring, contributing to ring stability.

LP(O) → π(N-O):* Interactions involving the lone pairs of the nitro group's oxygen atoms.

π(C-C) → π(C-C):* π-electron delocalization within the aromatic ring, which is a hallmark of aromatic systems.

The high electronegativity of the fluorine and nitro groups results in a significant withdrawal of electron density from the pyridine ring, creating a highly electron-deficient system. The stabilization energies (E(2)) calculated from NBO analysis quantify these interactions. For instance, in related nitro-substituted pyridines, strong interactions between the nitro group and the ring are evidenced by large E(2) values, indicating substantial charge delocalization. najah.edu This charge transfer is a key factor governing the molecule's reactivity and electronic properties.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol) - ExpectedInteraction Type
LP (1) Nringπ(C2-C3)~15-25Lone Pair → π
LP (2) FC2σ(C2-C3)~2-5Lone Pair → σ
LP (2) FC6σ(C5-C6)~2-5Lone Pair → σ
π(C4-C5)π(C2-C3)~18-22π → π
π(C2-C3)π(Nnitro-O)~10-18π → π

Note: The stabilization energies are expected values based on analyses of functionally similar molecules and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) for Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electron density to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map is dominated by the strong electron-withdrawing effects of the substituents.

Negative Regions (Red): The most negative potential is localized on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the pyridine ring. These sites represent the most likely centers for electrophilic attack. The high electron density on the nitro group's oxygens makes them strong candidates for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): The most positive electrostatic potential is expected to be found on the hydrogen atoms attached to the pyridine ring and on the carbon atoms bonded to the electronegative fluorine and nitro groups. The carbon atoms of the pyridine ring, particularly C4 and C5, are rendered significantly electron-deficient, making the entire aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr). epa.govgcwgandhinagar.com The region around the ring hydrogens is also positive, indicating their acidic character.

The MEP analysis for the related 2-chloro-5-nitropyridine shows a similar pattern, with the most negative potential on the nitro group's oxygens and a positive potential distributed across the aromatic ring. researchgate.net This distribution underscores the molecule's "push-pull" electronic nature, although in the case of this compound, it is more accurately described as a "pull-pull-pull" system, leading to a highly electrophilic aromatic ring. This high electrophilicity makes it an excellent substrate for reactions with nucleophiles.

Investigation of Aromaticity Using NICS Descriptors

Aromaticity is a fundamental concept in chemistry, traditionally associated with cyclic, planar molecules that exhibit enhanced stability due to delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational descriptor for quantifying aromaticity. acs.org It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). github.io

In the case of pyridine, the inherent electronegativity of the nitrogen atom leads to a slightly less homogeneous electron distribution compared to benzene, resulting in a somewhat reduced aromaticity. A computational study on pyridine and its nitro derivatives found the NICS(0) value for pyridine to be -8.08 ppm. researchgate.net The introduction of electron-withdrawing nitro groups was found to increase the magnitude of the negative NICS values, suggesting an enhancement of aromaticity. This is attributed to the nitro groups pulling electron density from the ring nitrogen, allowing for more effective delocalization of the π-electrons across the ring. researchgate.net

For this compound, the combined electron-withdrawing power of two fluorine atoms and a nitro group is expected to significantly influence the ring's magnetic properties. Based on the trends observed for nitropyridines, it is predicted that the NICS values for this compound will be more negative than that of unsubstituted pyridine. The substituents pull electron density, which can enhance the induced diatropic ring current under an external magnetic field, leading to a stronger aromatic character as defined by the NICS criterion.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity Character
Benzene-8.0-10.2Aromatic
Pyridine-8.1N/AAromatic
3-Nitropyridine-9.2N/AAromatic
2,6-Dinitropyridine-10.8N/AAromatic
This compound (Predicted)-10 to -12N/AAromatic
Note:github.ioresearchgate.net

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.org this compound (C₅H₂F₂N₂O₂) has 12 atoms and is non-linear, thus it has 3(12) - 6 = 30 fundamental vibrational modes.

Assignment of Fundamental Frequencies and Vibrational Modes

The assignment of vibrational modes is typically performed by comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT). nih.govniscpr.res.in The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of the pyridine ring, C-F bonds, and the NO₂ group.

Pyridine Ring Modes: The pyridine ring vibrations include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending modes. Ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric stretching of the entire ring, is often a strong band in the Raman spectrum, expected around 1000 cm⁻¹. researchgate.netcdnsciencepub.com

C-F Modes: The C-F stretching vibrations are typically strong in the IR spectrum and are found in the 1200-1300 cm⁻¹ region. C-F bending modes appear at lower frequencies.

NO₂ Modes: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is typically a very strong band in the IR spectrum, appearing around 1520-1570 cm⁻¹. The symmetric stretch (ν_s(NO₂)) appears around 1340-1380 cm⁻¹. Other modes include the NO₂ scissoring (~850 cm⁻¹), wagging (~740 cm⁻¹), and rocking (~530 cm⁻¹) vibrations.

Based on extensive studies of 2,6-difluoropyridine (B73466), the fundamental vibrational frequencies have been well-assigned. nih.govnih.govresearchgate.net These assignments provide a strong foundation for interpreting the spectrum of the nitro-substituted analogue.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretching3050-3150MediumMedium
Ring C-C/C-N Stretching1400-1610StrongStrong
NO₂ Asymmetric Stretch1520-1570Very StrongMedium
NO₂ Symmetric Stretch1340-1380StrongStrong
C-F Stretching1200-1300Very StrongWeak
Ring Breathing990-1030WeakStrong
NO₂ Scissoring/Bending840-870MediumWeak
Ring Trigonal Bending600-650MediumMedium

Simulation of Infrared and Raman Spectra and Comparison with Experimental Data

Quantum chemical calculations, particularly using DFT with basis sets like 6-311++G(d,p), are routinely used to simulate IR and Raman spectra. nih.govniscpr.res.in The calculated harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. To correct for this, scaling factors are commonly applied to the computed frequencies to achieve better agreement with experimental data. researchgate.netnih.gov

For 2,6-difluoropyridine, theoretical computations have shown excellent agreement with experimental IR and Raman spectra, allowing for confident assignment of its 27 fundamental vibrational modes. nih.govresearchgate.net Similar computational studies on other substituted nitropyridines have also demonstrated the reliability of DFT in predicting vibrational spectra. niscpr.res.in

By combining the known spectral features of the 2,6-difluoropyridine framework with those of the 3-nitro group, a theoretical spectrum for this compound can be reliably simulated. The simulated spectrum would be expected to show a strong correlation with an experimental one. Key features to compare would be the intense NO₂ asymmetric stretch above 1500 cm⁻¹ and the strong C-F stretching bands between 1200-1300 cm⁻¹ in the IR spectrum. In the Raman spectrum, the symmetric ring breathing mode around 1000 cm⁻¹ and the symmetric NO₂ stretch around 1350 cm⁻¹ would be prominent features. Discrepancies between calculated and experimental frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for molecular structure elucidation. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would each provide unique structural information. The chemical shifts are heavily influenced by the electron-withdrawing substituents.

¹H NMR: The molecule has two protons on the pyridine ring at the C4 and C5 positions. Due to the strong deshielding effect of the adjacent nitro and fluoro groups, these protons are expected to resonate at a high chemical shift (downfield), likely in the range of 8.0-9.5 ppm. For comparison, the protons in 3-nitropyridine appear between 7.5 and 9.5 ppm, while in 2,6-difluoropyridine, the H4 proton is at ~7.9 ppm and the H3/H5 protons are at ~6.9 ppm. chemicalbook.comchemicalbook.com The coupling between the two protons (³J_HH) would result in a doublet for each signal. Additionally, long-range couplings to the fluorine atoms (J_HF) would introduce further splitting. nih.gov

¹⁹F NMR: With a spin of 1/2 and 100% natural abundance, ¹⁹F is a highly sensitive nucleus for NMR. The two fluorine atoms at C2 and C6 are chemically non-equivalent due to the C3-nitro group. They would appear as two distinct signals. The chemical shifts would be influenced by the electronic environment of the pyridine ring. Long-range coupling between the two fluorine atoms (⁴J_FF) might be observable, as well as coupling to the ring protons (J_HF).

¹³C NMR: The five carbon atoms in the ring will each give a distinct signal. The carbons directly bonded to the fluorine atoms (C2 and C6) would show large one-bond coupling constants (¹J_CF), typically in the range of 240-320 Hz. alfa-chemistry.com These carbons would appear as doublets in the proton-decoupled spectrum. The chemical shifts of all ring carbons would be significantly affected by the substituents, with C2, C3, and C6 expected to be highly deshielded.

¹⁵N NMR: The molecule contains two nitrogen atoms. The pyridine ring nitrogen chemical shift is sensitive to substitution, with electron-withdrawing groups generally causing a downfield shift. core.ac.uk The nitro group nitrogen also has a characteristic chemical shift range.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
¹HH4~8.0 - 8.5dd (³JHH ≈ 8-9, ⁴JHF(6) ≈ 1-3)
¹HH5~7.8 - 8.3dd (³JHH ≈ 8-9, ³JHF(2) ≈ 5-10)
¹³CC2~160 - 165d (¹JCF ≈ 240-260)
¹³CC3~145 - 155d (²JCF ≈ 15-25)
¹³CC4~135 - 145t (³JCF ≈ 3-5)
¹³CC5~115 - 125d (²JCF ≈ 20-30)
¹³CC6~160 - 165d (¹JCF ≈ 240-260)
¹⁹FF-C2- (relative to CFCl₃)d (⁴JFF ≈ 15-30)
¹⁹FF-C6- (relative to CFCl₃)d (⁴JFF ≈ 15-30)

Note: Chemical shifts and coupling constants are predicted based on data from substituted pyridines and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.comalfa-chemistry.comcore.ac.uk

Proton and Carbon-13 Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. In the ¹H NMR spectrum of 3-nitropyridine analogues, the chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. researchgate.net The electron-withdrawing nature of the nitro group and the fluorine atoms in this compound is expected to deshield the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine.

Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic environment. The presence of electronegative fluorine and nitro substituents typically results in a downfield shift for the directly attached carbons (C2, C3, C6) due to inductive effects. Theoretical calculations using methods like Density Functional Theory (DFT) have shown good agreement with experimental ¹H and ¹³C chemical shifts for various 3-nitropyridine derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridines

This table presents typical chemical shift ranges based on general principles and data for analogous compounds. Actual values for this compound may vary.

Nucleus Position Expected Chemical Shift (δ, ppm) Influencing Factors
¹HH-47.5 - 8.5Deshielded by adjacent nitro group and fluorine atoms.
¹HH-57.0 - 8.0Influenced by fluorine at C6 and meta-nitro group.
¹³CC-2155 - 165Directly bonded to electronegative F and N; deshielded.
¹³CC-3130 - 145Directly bonded to electron-withdrawing NO₂ group.
¹³CC-4120 - 135Influenced by resonance and inductive effects of substituents.
¹³CC-5115 - 125Shielded relative to other positions but influenced by adjacent C-F.
¹³CC-6155 - 165Directly bonded to electronegative F and N; deshielded.

Fluorine-19 NMR Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. chemrxiv.orgchemrxiv.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two magnetically non-equivalent fluorine atoms at the C2 and C6 positions. The difference in their chemical environment, caused by the adjacent nitro group at the C3 position, leads to this non-equivalence.

The interpretation of the spectrum also involves the analysis of coupling constants. organicchemistrydata.org Significant spin-spin coupling is anticipated between the fluorine nuclei and the adjacent ring protons (e.g., ³JF-H). This coupling provides valuable information about the connectivity of the molecule. The signals for nearby protons and carbons in ¹H and ¹³C NMR spectra will also be split due to J-coupling with the fluorine atoms. organicchemistrydata.org

Table 2: Expected ¹⁹F NMR Parameters for this compound

This table outlines the anticipated features in the ¹⁹F NMR spectrum. Specific chemical shift values require experimental determination.

Parameter Description Expected Observation
Number of SignalsRepresents the number of unique fluorine environments.Two distinct signals (for F at C2 and F at C6).
Chemical Shift (δ)Indicates the electronic environment of the fluorine nucleus.Values will be distinct due to the influence of the ortho-nitro group on the C2-fluorine.
Coupling (J)Spin-spin interaction between nuclei.Coupling between F-nuclei and ring protons (³JF-H, ⁴JF-H) will be observed, leading to multiplet patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental UV-Vis Absorption Spectra in Various Solvents

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions for aromatic and heteroaromatic compounds. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and its interaction with the solvent. sciencepublishinggroup.comnih.gov The phenomenon where the λmax of a compound changes with the polarity of the solvent is known as solvatochromism. nih.govbiointerfaceresearch.com

For nitroaromatic compounds, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents. sciencepublishinggroup.com This is attributed to the stabilization of the more polar excited state relative to the ground state through dipole-dipole interactions with solvent molecules. sciencepublishinggroup.com Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) can also occur. The study of this compound in a range of solvents with varying refractive indices and polarities would allow for the characterization of its solvatochromic behavior. researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima (λmax) in Different Solvents

This table shows hypothetical data for this compound to illustrate the concept of solvatochromism, based on the behavior of similar compounds.

Solvent Polarity/Property Expected λmax (nm) Expected Shift
CyclohexaneNon-polar~320Reference
DichloromethanePolar aprotic~340Bathochromic
AcetonePolar aprotic~355Bathochromic
MethanolPolar protic~360Bathochromic
Dimethylformamide (DMF)Polar aprotic~370Bathochromic

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has become a widely used computational method for calculating the electronic excited state energies of molecules. uci.eduarxiv.org It is a powerful tool for predicting and interpreting UV-Vis absorption spectra by calculating the vertical transition energies from the ground state to various excited states. rsc.orgresearchgate.net

The theory is based on the Runge-Gross theorem, which establishes that the time-dependent density of a system is uniquely determined by the time-dependent external potential. uci.edu In practice, TD-DFT is most often applied within the linear-response regime to compute excitation energies, which correspond to the poles of the frequency-dependent density response function. uci.edu These calculated energies can be directly compared to the experimentally observed absorption bands, aiding in the assignment of specific electronic transitions (e.g., n→π* or π→π*). rsc.orgrsc.org While highly effective for many systems, standard TD-DFT approximations can face challenges with certain types of excitations, such as charge-transfer and Rydberg states. researchgate.netrsc.org

X-ray Crystallography and Solid-State Structure Elucidation

Crystallographically Independent Molecules and Crystal Packing

X-ray crystallography is an experimental science that allows for the precise determination of the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. Sometimes, the asymmetric unit may contain more than one molecule of the same compound; these are referred to as crystallographically independent molecules (denoted by Z' > 1). researchgate.net For example, the crystal structure of a related compound, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, revealed an asymmetric unit containing two independent molecules. nih.govresearchgate.net

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions would likely include:

π-π stacking: Interactions between the electron-rich and electron-poor regions of the pyridine rings.

Halogen bonding: Interactions involving the fluorine atoms.

Intermolecular Interactions in the Solid State of this compound and its Analogues

The introduction of fluorine atoms into the pyridine ring significantly alters the molecule's electronic properties, influencing its intermolecular interactions. The high electronegativity of fluorine can lead to the formation of weak C–H···F hydrogen bonds and F···F contacts, which are known to play a significant role in the crystal engineering of fluorinated organic compounds. Additionally, the electron-withdrawing nature of both the fluorine atoms and the nitro group creates a dipole moment that will influence the molecular packing.

In the absence of experimental data for this compound, the crystal structure of its analogue, 2,6-dichloro-3-nitropyridine, provides valuable insights. In the crystal structure of 2,6-dichloro-3-nitropyridine, the primary intermolecular contacts observed are short Cl···O and Cl···Cl interactions. However, the study notes that no significant directional intermolecular interactions, such as strong hydrogen bonds or prominent π-stacking, were observed in its crystal packing. This suggests that the packing in the dichloro-analogue is largely dictated by van der Waals forces and close packing considerations rather than strong, specific non-covalent bonds.

Computational studies on similar fluorinated aromatic systems have demonstrated the importance of various non-covalent interactions in determining their solid-state structures. Density Functional Theory (DFT) calculations on fluorinated tosylates, for instance, have shown that C-H···O and C-H···F weak hydrogen bonds, along with F···F interactions, are the primary stabilizing forces in the crystal lattice. The energy contribution of these F···F interactions to the lattice energy can be substantial, though they are generally considered to be dispersive in nature.

Based on these considerations, the solid-state structure of this compound is likely to be influenced by a combination of the following interactions:

C–H···F and C–H···O Hydrogen Bonds: The hydrogen atoms on the pyridine ring can act as donors for weak hydrogen bonds with the electronegative fluorine and oxygen atoms of neighboring molecules.

F···F and F···N/O Contacts: Close contacts between fluorine atoms and between fluorine and the nitrogen or oxygen atoms of the nitro group and the pyridine ring are expected. These can be either attractive or repulsive depending on the geometry of the interaction.

π–π Stacking Interactions: The electron-deficient nature of the fluorinated and nitrated pyridine ring could lead to π–π stacking interactions with adjacent rings, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

The interplay and relative strengths of these interactions will ultimately determine the final crystal packing of this compound. A detailed understanding of these forces is crucial for predicting and controlling the solid-state properties of this and related compounds.

Table of Intermolecular Interaction Parameters for 2,6-Dichloro-3-nitropyridine

Interaction TypeAtom 1Atom 2Distance (Å)
Chlorine-OxygenClO3.09 - 3.13
Chlorine-ChlorineClCl3.38

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.